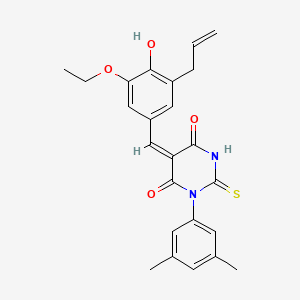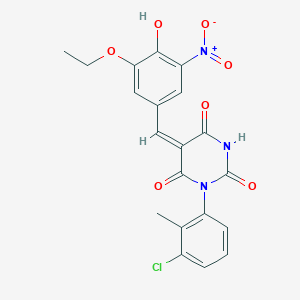
3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one, also known as FHCMTC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of flavonoids, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood; however, studies have suggested that it may act through multiple pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of angiogenesis, suppression of inflammation, and modulation of immune responses. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its potent cytotoxic effects against cancer cells, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on 3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in vivo, and the exploration of its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which will be critical for its potential development as a therapeutic agent.
Synthesis Methods
The synthesis of 3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one involves several steps, starting from the reaction of 4-fluorophenol with 2,3,4-trifluorobenzaldehyde to form the intermediate compound, 3-(4-fluorophenoxy)-2,4-bis(trifluoromethyl)benzaldehyde. This intermediate is then subjected to a reaction with 4-hydroxycoumarin in the presence of a base to yield this compound.
Scientific Research Applications
3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4O4/c1-8-12(22)7-6-11-13(23)15(16(17(19,20)21)25-14(8)11)24-10-4-2-9(18)3-5-10/h2-7,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSXGZAXEIBWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chloro-3-nitrophenyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5915840.png)
![methyl {2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B5915845.png)
![4-[4-(4-chlorobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5915854.png)
![3-(5-{[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5915861.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915863.png)
![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-chlorobenzamide](/img/structure/B5915870.png)
![4-methyl-N-[4-oxo-3-{[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5915873.png)
![2-chloro-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5915876.png)



![N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5915891.png)